Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate
Brand Name: Vulcanchem
CAS No.: 898751-96-7
VCID: VC2292400
InChI: InChI=1S/C16H20Cl2O3/c1-2-21-16(20)8-6-4-3-5-7-15(19)12-9-13(17)11-14(18)10-12/h9-11H,2-8H2,1H3
SMILES: CCOC(=O)CCCCCCC(=O)C1=CC(=CC(=C1)Cl)Cl
Molecular Formula: C16H20Cl2O3
Molecular Weight: 331.2 g/mol

Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate

CAS No.: 898751-96-7

Cat. No.: VC2292400

Molecular Formula: C16H20Cl2O3

Molecular Weight: 331.2 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate - 898751-96-7

Specification

CAS No. 898751-96-7
Molecular Formula C16H20Cl2O3
Molecular Weight 331.2 g/mol
IUPAC Name ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate
Standard InChI InChI=1S/C16H20Cl2O3/c1-2-21-16(20)8-6-4-3-5-7-15(19)12-9-13(17)11-14(18)10-12/h9-11H,2-8H2,1H3
Standard InChI Key DHGJFGLDTVZCJV-UHFFFAOYSA-N
SMILES CCOC(=O)CCCCCCC(=O)C1=CC(=CC(=C1)Cl)Cl
Canonical SMILES CCOC(=O)CCCCCCC(=O)C1=CC(=CC(=C1)Cl)Cl

Introduction

Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate is a synthetic organic compound belonging to the class of esters. It is characterized by the presence of an ethyl ester group attached to an 8-carbon chain, which is further substituted with a 3,5-dichlorophenyl group and a keto group at the 8th position. This compound is of interest in various fields of scientific research and industrial applications due to its unique chemical structure and potential biological activities.

Chemical Formula and Molecular Weight

  • Chemical Formula: C16H20Cl2O3

  • Molecular Weight: Approximately 331.23 g/mol

Synthesis

The synthesis of Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate typically involves the esterification of 8-(3,5-dichlorophenyl)-8-oxooctanoic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions to facilitate the conversion of the carboxylic acid to the ester.

Applications and Biological Activities

Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate is primarily utilized as an intermediate in organic synthesis. It has garnered interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. The compound's mechanism of action involves interaction with specific biological targets, potentially modulating enzyme or receptor activity.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightChlorine Position
Ethyl 8-(3-chlorophenyl)-8-oxooctanoateC13H15ClO3256.71 g/mol3-chloro
Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoateC16H20Cl2O3331.23 g/mol3,5-dichloro
Ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoateC16H20Cl2O3321.21 g/mol2,5-dichloro

Future Directions

Further studies are needed to comprehensively characterize the physical properties and biological activities of Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate. Experimental data collection and detailed mechanistic studies will be crucial in elucidating its potential applications in medicine and industry.

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